molecular formula C18H17N3O2S B5849269 3-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

3-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B5849269
M. Wt: 339.4 g/mol
InChI Key: LCQCSFQHINRSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, also known as BZB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BZB is a member of the thiadiazole family of compounds, which have been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been suggested that 3-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide may exert its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. 3-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to reduce the expression of inflammatory cytokines and chemokines, leading to a reduction in inflammation and pain. 3-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its wide range of biological activities, which make it a versatile tool for studying various disease processes. Another advantage is its low toxicity, which allows for higher doses to be used without causing harm to the animals. However, a limitation of using 3-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to elucidate the exact mechanism of action of 3-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide in cancer cells and to determine its efficacy in animal models of cancer. Another area of interest is its potential as a treatment for inflammatory and neuropathic pain. Studies are needed to determine the optimal dose and route of administration of 3-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide for pain relief. Additionally, further studies are needed to investigate the potential of 3-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with benzoyl chloride in the presence of a base, followed by the reaction of the resulting benzoylthiourea with benzyl bromide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been found to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 3-(benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-16-20-21-18(24-16)19-17(22)14-9-6-10-15(11-14)23-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQCSFQHINRSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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